molecular formula C7H14N2 B14543970 (E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene CAS No. 62237-78-9

(E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene

Cat. No.: B14543970
CAS No.: 62237-78-9
M. Wt: 126.20 g/mol
InChI Key: ZZGMAILFMRZIFK-UHFFFAOYSA-N
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Description

(E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene is an organic compound belonging to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a catalyst. The reaction conditions often include:

  • Temperature: Moderate to high temperatures (e.g., 50-100°C)
  • Solvent: Organic solvents such as dichloromethane or toluene
  • Catalyst: Transition metal catalysts like copper or rhodium

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and the use of efficient catalysts are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the diazene to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may participate in redox reactions, binding to active sites, or altering the function of target molecules. Detailed studies are required to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-Methyl-2-(2-methylbut-4-en-2-yl)diazene
  • (E)-1-Methyl-2-(2-methylhex-4-en-2-yl)diazene

Uniqueness

(E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene is unique due to its specific structural features, which may confer distinct chemical and biological properties

Properties

CAS No.

62237-78-9

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

methyl(2-methylpent-4-en-2-yl)diazene

InChI

InChI=1S/C7H14N2/c1-5-6-7(2,3)9-8-4/h5H,1,6H2,2-4H3

InChI Key

ZZGMAILFMRZIFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)N=NC

Origin of Product

United States

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